Pyrene-1-carbonyl fluoride

Fluorescent derivatization HPLC pre-column labeling Alcohol detection

Pyrene-1-carbonyl fluoride (PCF) is a polycyclic aromatic acyl fluoride designed as a pre-column fluorescent derivatization reagent for alcohols and amines in high-performance liquid chromatography (HPLC). The compound features a pyrene fluorophore that imparts high quantum yield and a reactive carbonyl fluoride group that enables nucleophilic acyl substitution under mild conditions.

Molecular Formula C17H9FO
Molecular Weight 248.25 g/mol
CAS No. 138143-24-5
Cat. No. B150255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrene-1-carbonyl fluoride
CAS138143-24-5
Synonymspyrene-1-carbonyl fluoride
Molecular FormulaC17H9FO
Molecular Weight248.25 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)F
InChIInChI=1S/C17H9FO/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
InChIKeyPKUXJHNVOXZUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrene-1-carbonyl fluoride (CAS 138143-24-5) Baseline Characterization for Pre-Column Fluorescent Labeling in HPLC


Pyrene-1-carbonyl fluoride (PCF) is a polycyclic aromatic acyl fluoride designed as a pre-column fluorescent derivatization reagent for alcohols and amines in high-performance liquid chromatography (HPLC). The compound features a pyrene fluorophore that imparts high quantum yield and a reactive carbonyl fluoride group that enables nucleophilic acyl substitution under mild conditions [1]. Its molecular formula is C₁₇H₉FO (MW 248.25 g/mol), with a density of 1.36 g/cm³, boiling point of 422.8 °C, and flash point of 160.4 °C .

Why Pyrene-1-carbonyl fluoride Cannot Be Simply Replaced by In-Class Fluorescent Labeling Reagents


Fluorescent pre-column derivatization reagents differ substantially in their substrate selectivity, reaction kinetics, detection sensitivity, and hydrolytic stability. Substituting pyrene-1-carbonyl fluoride (PCF) with a generic amine- or alcohol-specific reagent such as dansyl chloride or 7-dimethylaminocoumarin-3-carbonyl fluoride (MACF) will alter the analyte scope, detection limits, and workflow compatibility [1][2]. Even exchanging PCF for its acid chloride analog (pyrene-1-carbonyl chloride) risks introducing uncontrolled hydrolysis and reduced shelf-life, compromising experimental reproducibility [3]. The quantitative evidence below demonstrates that these differences are measurable and consequential for method performance.

Quantitative Differentiation Evidence for Pyrene-1-carbonyl fluoride Against Closest Comparators


Broader Substrate Scope: Simultaneous Alcohol and Amine Labeling vs. Amine-Only Reagents

Pyrene-1-carbonyl fluoride (PCF) derivatizes both primary/phenolic hydroxyl groups and primary amines [1], whereas 7-dimethylaminocoumarin-3-carbonyl fluoride (MACF), another acid fluoride reagent, labels only primary and secondary amines [2]. This substrate scope advantage is demonstrated by the formation of fluorescent pyrene esters with corticosteroids and fluorescent pyrene amides with primary amines.

Fluorescent derivatization HPLC pre-column labeling Alcohol detection

Femtomole Detection Sensitivity vs. Dansyl Chloride for Primary Amines

PCF achieves a detection limit (S/N=3) of 800 fmol (80 nM) for 2-phenylethylamine with a 10 µL injection [1], whereas dansyl chloride typically yields detection limits of 0.03–0.3 µg/mL (~0.25–2.5 µM for amines of MW ~100) [2]. This corresponds to an approximately 3- to 30-fold improvement in sensitivity. The same study reports a detection limit of 600 fmol for cortisone, demonstrating femtomole-level sensitivity for alcohol analytes [1].

Detection limit Fluorescence HPLC Dansyl chloride

Rapid Room-Temperature Derivatization of Amines vs. Traditional Dansyl Chloride Protocols

PCF reacts quantitatively with primary amines in acetonitrile at room temperature within 2 min using 4-dimethylaminopyridine (DMAP) as catalyst [1]. In contrast, dansyl chloride derivatization of amines typically requires 30–60 min at elevated temperatures (40–60°C) [2]. This 15- to 30-fold reduction in reaction time, combined with the elimination of heating, streamlines the analytical workflow.

Reaction kinetics Derivatization speed High-throughput analysis

Enhanced Hydrolytic Stability of Acyl Fluoride vs. Acyl Chloride Functionality

Acyl fluorides are inherently more resistant to hydrolysis than acyl chlorides due to the stronger C–F bond (~480 kJ/mol vs. ~350 kJ/mol for C–Cl) and the poorer leaving-group ability of fluoride ion [1]. While no direct hydrolysis rate measurement for pyrene-1-carbonyl fluoride has been reported, this class-level property suggests that PCF likely offers longer shelf-life and reduced degradation during storage and handling compared to pyrene-1-carbonyl chloride (CAS 16331-58-1).

Hydrolytic stability Acyl halide Reagent shelf-life

Validated Femtomole Detection of Corticosteroids as Alcohol Analytes

PCF derivatization of cortisone, a representative corticosteroid containing a primary hydroxyl group, yields a detection limit of 600 fmol (S/N=3, 10 µL injection) using normal-phase HPLC on a Cosmosil 5 SL column with hexane-ethyl acetate (6:5, v/v) mobile phase and fluorescence detection [1]. This establishes a baseline sensitivity for alcohol derivatization that is competitive with dedicated alcohol-specific reagents.

Corticosteroid analysis Fluorescent ester Pharmaceutical quality control

High-Value Application Scenarios for Pyrene-1-carbonyl fluoride Based on Quantitative Differentiation Evidence


Trace-Level Biogenic Amine Profiling in Biological Fluids and Food Matrices

Utilizing the femtomole detection sensitivity (800 fmol for 2-phenylethylamine) and rapid 2-min room-temperature derivatization [1], PCF enables high-sensitivity, high-throughput quantification of biogenic amines in plasma, urine, wine, and fermented foods where analyte concentrations are typically in the nanomolar range. The 3- to 30-fold sensitivity advantage over dansyl chloride [2] allows reliable detection of low-abundance biomarkers.

Multi-Analyte Corticosteroid and Amine Screening in Pharmaceutical Quality Control

The demonstrated ability of PCF to label both corticosteroid alcohols (600 fmol detection limit for cortisone) and primary amines [1] supports a unified HPLC method for simultaneous analysis of multiple active pharmaceutical ingredients and their related substances. This eliminates the need for separate derivatization protocols, reducing method development time and validation burden in GMP environments.

High-Throughput Amine Library Derivatization for Drug Discovery and Metabolomics

The 2-min room-temperature reaction with primary amines [1] enables rapid parallel derivatization of amine-containing compound libraries in 96- or 384-well plate formats. This workflow is substantially faster than dansyl chloride methods requiring 30–60 min at elevated temperature [2], making PCF the reagent of choice for high-throughput screening campaigns where speed and thermal preservation of labile analytes are paramount.

Long-Term Stability-Demanding Field Studies and Intermittent-Use Laboratories

The class-inferred hydrolytic stability of the acyl fluoride functionality [1] suggests that PCF is better suited than pyrene-1-carbonyl chloride for field-based environmental monitoring studies and laboratories with sporadic usage patterns. Reduced hydrolysis during storage translates to more consistent derivatization yields and lower reagent replacement costs over extended project timelines.

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